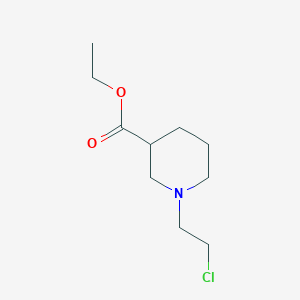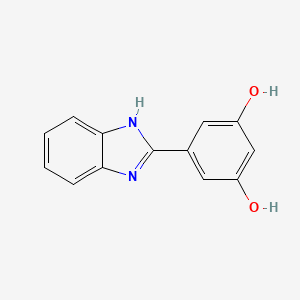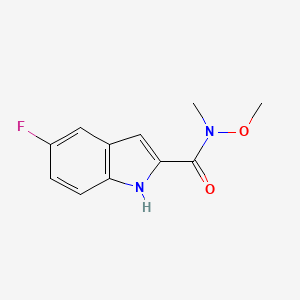
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid is a synthetic organic compound known for its unique structural properties It is characterized by a naphthalene ring system with four methyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid typically involves the condensation of alicyclic α, β-diketone with an α, β-diamine, followed by further functionalization steps . The reaction conditions often include the use of organic solvents such as ethanol, chloroform, and methanol, with temperature control to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid
- 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone
Uniqueness
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid is unique due to its specific structural features, including the naphthalene ring system with four methyl groups and an acetic acid moiety.
Properties
Molecular Formula |
C16H22O2 |
|---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C16H22O2/c1-15(2)7-8-16(3,4)13-9-11(10-14(17)18)5-6-12(13)15/h5-6,9H,7-8,10H2,1-4H3,(H,17,18) |
InChI Key |
CNEYUUINZQTIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CC(=O)O)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-Methylspiro[indene-1,4'-piperidine]](/img/structure/B8565674.png)

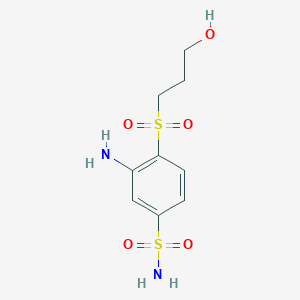
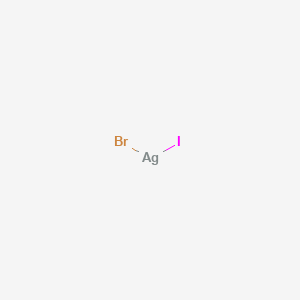

![2-methyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)-1-propanol](/img/structure/B8565705.png)
